

# An In-depth Technical Guide to the Synthesis of ONO-2920632

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## Compound of Interest

Compound Name: ONO-2920632

Cat. No.: B15584713

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## Abstract

**ONO-2920632**, also known as VU6011887, is a potent and selective activator of the TWIK-related K<sup>+</sup> (TREK)-2 channel, a two-pore domain potassium (K2P) channel.<sup>[1][2]</sup> As a central nervous system (CNS) penetrant compound, it serves as a valuable in vivo tool for investigating the therapeutic potential of TREK-2 activation, particularly in the context of pain management.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the synthesis of **ONO-2920632**, including its chemical properties, a high-level description of its synthetic route, and its biological activity. Detailed experimental protocols are not publicly available in full; however, this guide consolidates the key information from published research to support drug development and research professionals. The primary source for the detailed synthesis is the Supporting Information of the ACS Chemical Neuroscience article, "Discovery of **ONO-2920632** (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K<sup>+</sup> Channel 2) Preferring Activator In Vivo Tool Compound."

## Chemical Properties and Biological Activity

**ONO-2920632** is a small molecule that acts as a preferential activator of the TREK-2 potassium channel, with demonstrated efficacy in preclinical pain models.<sup>[1][2]</sup> Its key properties and biological activities are summarized in the table below.

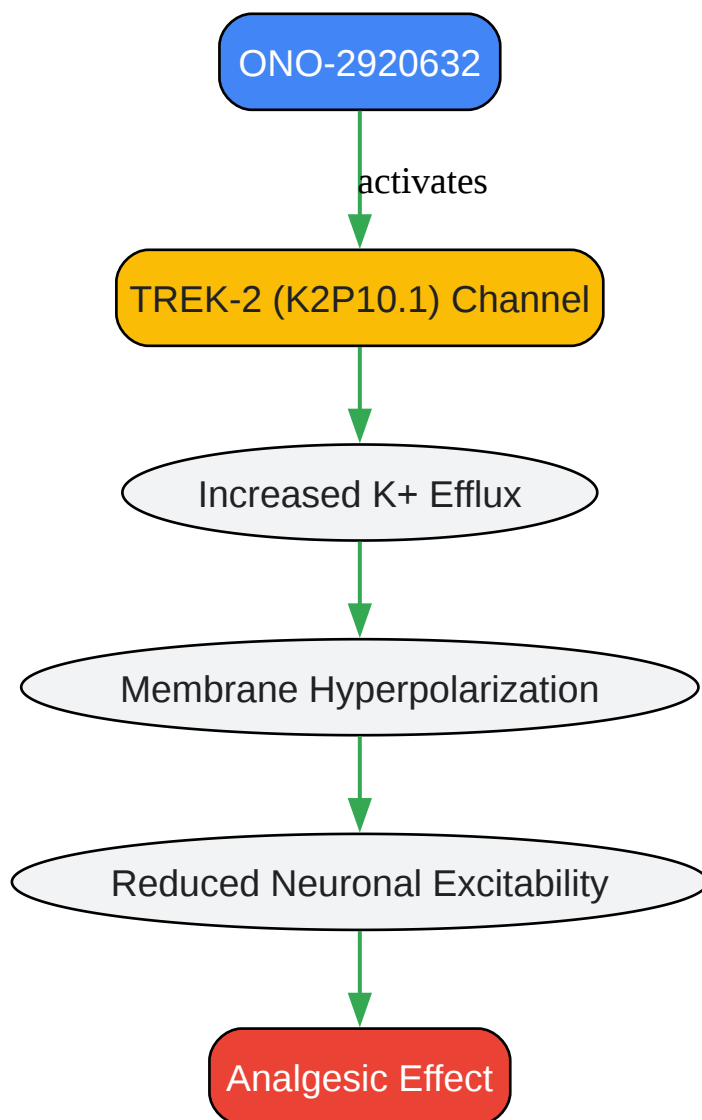
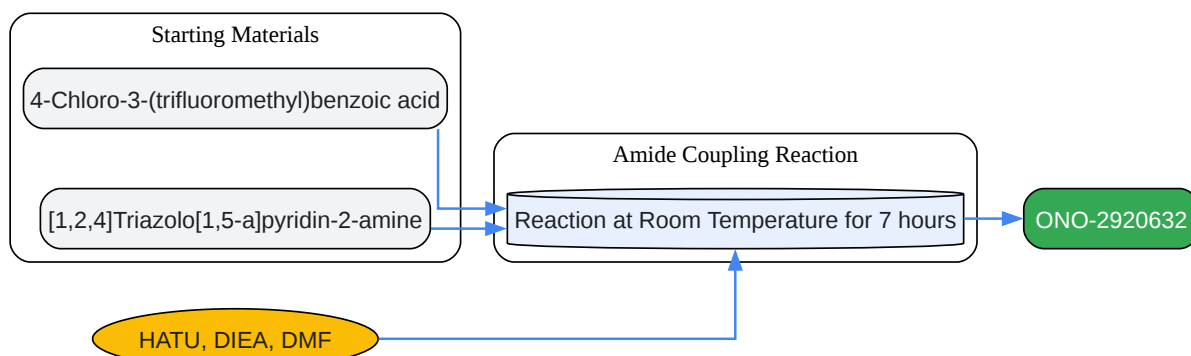
Property	Value
IUPAC Name	N-(4-chloro-3-(trifluoromethyl)benzyl)-[1][2] [3]triazolo[1,5-a]pyridin-2-amine
Synonyms	VU6011887
CAS Number	2230296-66-7
Molecular Formula	C14H10ClF3N4
Mechanism of Action	Activator of TREK-2 (K2P10.1) and TREK-1 (K2P2.1) potassium channels
TREK-1 EC50	2.8 $\mu$ M (human TI+)
TREK-2 EC50	0.30 $\mu$ M (human TI+)
Selectivity	>91-fold selective vs TASK1, TASK2, TASK3, TRAAK, and TWIK2; 31-fold selective vs TRESK
In Vivo Efficacy	Equipotent at 3 mg/kg (orally) to indomethacin at 10 mg/kg in a mouse acetic acid writhing pain model.[1][2]
CNS Penetration	Demonstrated CNS penetrant (rat Kp = 0.37)[1]

## Synthesis of ONO-2920632 (VU6011887)

The synthesis of **ONO-2920632** is described as the formation of a benzyl amide from a [1][2] [3]triazolo[1,5-a]pyridine core.[2] While the full, step-by-step experimental protocol is detailed in the supporting information of the primary research article, the key final reaction step involves an amide coupling reaction.[1][2]

## General Synthetic Scheme

The synthesis culminates in the coupling of a [1][2][3]triazolo[1,5-a]pyridine-based amine with a substituted benzoic acid. A general representation of this key reaction is depicted below.



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## References

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- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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